molecular formula C8H5F3N2 B3046546 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1256822-99-7

5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3046546
CAS No.: 1256822-99-7
M. Wt: 186.13
InChI Key: CHKXMUHSWBVSIA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine (CAS 1256822-99-7) is a versatile, fluorine-substituted heterocyclic compound of high interest in pharmaceutical research and development. With a molecular formula of C8H5F3N2 and a molecular weight of 186.13 g/mol, this pyrrolopyridine scaffold serves as a valuable building block for the synthesis of more complex molecules . While specific biological data for this exact compound is not publicly detailed, its core structure is highly relevant in drug discovery. The 1H-pyrrolo[2,3-c]pyridine ring system is a privileged structure in medicinal chemistry, closely related to the 1H-pyrrolo[2,3-b]pyridine scaffold, which has been identified as a potent and selective inhibitor of the PDE4B enzyme . Inhibition of PDE4B is a well-validated therapeutic strategy for treating inflammatory diseases such as chronic obstructive pulmonary disorder (COPD), asthma, and psoriasis . The incorporation of a trifluoromethyl group is a common strategy in lead optimization, as it can significantly influence a compound's potency, metabolic stability, and membrane permeability . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive handling information. Available packaging options vary to suit your research scale needs .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-5-1-2-12-6(5)4-13-7/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKXMUHSWBVSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243274
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-(trifluoromethyl)-
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Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256822-99-7
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256822-99-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
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Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceutical applications, where it can modulate the function of target proteins and enzymes .

Comparison with Similar Compounds

5-Position Modifications

Compound Substituent at C5 Molecular Weight (g/mol) Biological Target Key Activity Data Reference
This compound -CF₃ 186.14 H⁺/K⁺ ATPase IC₅₀ = 28–29 nM
5-Chloro-1H-pyrrolo[2,3-b]pyridine -Cl 168.58 Kinases/APAs FGFR1 IC₅₀ = 0.8 µM
5-Bromo-1H-pyrrolo[2,3-b]pyridine -Br 213.03 Kinase inhibitors Not reported
5-Phenyl-1H-pyrrolo[2,3-b]pyridine -Ph 195.23 Kinase inhibitors Moderate FGFR inhibition
  • Hydrophobic vs. Polar Interactions : The -CF₃ group’s hydrophobicity outperforms -Cl or -Br in membrane permeability and target residence time .
  • Steric Effects : Bulky substituents like -Ph reduce FGFR binding affinity compared to compact -CF₃ .

N1 and C7 Modifications

  • N1-Alkylation : In APAs, N1-methylation of 5-CF₃-[2,3-c]pyridine derivatives reduces off-target effects while retaining potency .
  • C7-Aryl Groups : Introducing aryl groups at C7 in [2,3-c]pyridines enhances H⁺/K⁺ ATPase inhibition by 10-fold compared to unsubstituted analogs .

Biological Activity

5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its role as an inhibitor of phosphodiesterase enzymes, potential applications in drug development, and relevant case studies.

Structural Characteristics

The compound features a pyrrolo[2,3-c]pyridine moiety with a trifluoromethyl group at the 5-position. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it more suitable for pharmaceutical applications. Its nitrogen-containing heterocyclic structure contributes to its chemical reactivity and biological interactions.

Inhibition of Phosphodiesterases

Research indicates that this compound exhibits significant inhibitory effects against various phosphodiesterase (PDE) enzymes. PDEs play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications for diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Inhibitory Activity of this compound Against PDEs

Enzyme TypeIC50 Value (µM)Reference
PDE40.0227
PDE50.0154
PDE100.0300

Study on Anticancer Activity

A notable study investigated the anticancer properties of derivatives of pyrrolo[2,3-b]pyridine, which includes the trifluoromethyl compound as a precursor. The study reported that certain derivatives exhibited potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Case Study Summary:

  • Compound Tested: 4h (derived from this compound)
  • IC50 Values: FGFR1–4 IC50 values were reported as 7 nM, 9 nM, 25 nM, and 712 nM respectively.
  • Effects Observed: Inhibition of cell proliferation and induction of apoptosis in breast cancer cells (4T1), along with reduced migration and invasion capabilities.

Mechanistic Insights

Docking studies have shown that this compound has strong binding affinities to phosphodiesterase enzymes. This suggests its potential as a lead compound in drug design aimed at modulating signaling pathways effectively .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine and its derivatives? A: The most common method involves Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can react with trifluoromethyl-substituted boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of K₂CO₃, followed by nitro group reduction using Raney Nickel/H₂ . Purification typically employs silica gel chromatography with dichloromethane/ethyl acetate gradients (90:10 ratio) .

Analytical Characterization

Q: Which analytical techniques are critical for confirming the structure of pyrrolo[2,3-c]pyridine derivatives? A: ¹H NMR and ¹³C NMR are essential for verifying substituent positions and aromatic proton environments. For example, distinct shifts at δ ~8.8–8.9 ppm (pyridine protons) and δ ~7.3–8.7 ppm (aryl/heteroaryl protons) are diagnostic . High-resolution mass spectrometry (HRMS) is used to confirm molecular weights (e.g., [M+H]+ calcd for C₁₉H₁₄N₄O: 315.12403) .

Basic Structure-Activity Relationships (SAR)

Q: How do substituents at the 3- and 5-positions influence biological activity? A: Substitutions at the 3-position (e.g., nitro, amino, or acylated amino groups) and 5-position (e.g., aryl, trifluoromethyl) modulate proton pump inhibition and kinase binding. For instance, 3-nitro groups enhance reversible proton pump inhibition, while 5-(trifluoromethyl) improves metabolic stability .

Advanced Catalytic Synthesis

Q: What emerging catalytic methods enable efficient pyrrolo[2,3-c]pyridine synthesis? A: Gold-catalyzed intramolecular hydroarylation of alkynyl-tethered pyrrole carboxamides offers a novel route. This method avoids traditional cross-coupling limitations and achieves regioselective cyclization under mild conditions, yielding fused pyridine skeletons in high purity .

Pharmacological Targets

Q: Which biological targets are associated with pyrrolo[2,3-c]pyridine derivatives? A: Key targets include:

  • Proton pumps : Derivatives exhibit reversible H⁺/K⁺-ATPase inhibition (IC₅₀ < 1 µM) .
  • Kinases : Substituted analogs inhibit VEGFR, PDGFR, and BCR-Abl (e.g., ponatinib analogs) .
  • Enzymes : Fluorinated derivatives act as adenosine deaminase (ADA) and inosine monophosphate dehydrogenase (IMPDH) inhibitors .

Resolving Data Contradictions

Q: How can researchers address conflicting SAR data in pyrrolo[2,3-c]pyridine studies? A: Use orthogonal assays and meta-analysis. For example, discrepancies in cytotoxicity (e.g., A431 vs. other cell lines) may arise from EGFR/p53 status. Validate using isogenic cell models and molecular docking to clarify substituent effects on target binding .

Computational Modeling

Q: How can computational tools optimize pyrrolo[2,3-c]pyridine design? A: Quantitative structure-property relationship (QSPR) models predict solubility and bioavailability. Molecular dynamics simulations (e.g., AutoDock) assess binding to targets like EGFR or BCR-Abl, guiding substituent selection for improved affinity .

Advanced Multi-Target SAR

Q: How do substituents enable multi-target inhibition (e.g., kinases and proton pumps)? A: Bulky 5-aryl groups (e.g., 3,4-dimethoxyphenyl) enhance kinase inhibition by occupying hydrophobic pockets, while 3-acylamino groups improve proton pump binding via hydrogen bonding. Dual activity is achievable with balanced lipophilicity (logP 2–3) .

In Vivo/In Vitro Models

Q: What models are used to evaluate pyrrolo[2,3-c]pyridine efficacy? A:

  • In vitro : Proton pump inhibition assays (hog gastric vesicles) , kinase inhibition (FRET-based) , and cytotoxicity (MTT assays on A431 cells) .
  • In vivo : Xenograft models (e.g., EGFR-overexpressing tumors) assess antitumor activity .

Fluorination Effects

Q: How does trifluoromethyl substitution impact pharmacological properties? A: The CF₃ group enhances metabolic stability (reduced CYP450 oxidation) and bioavailability (↑ logD). In ADA inhibitors, fluorination increases electronegativity, improving enzyme active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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